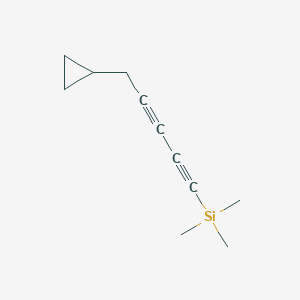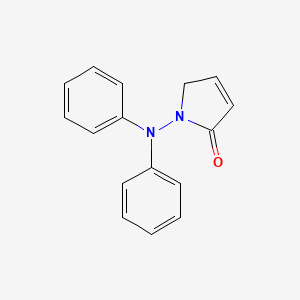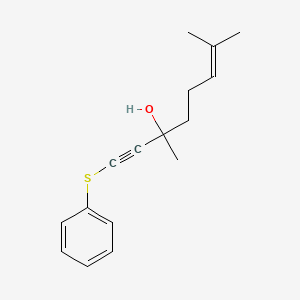
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compound Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol typically involves the following steps:
Synthesis of (2R)-3-methyl-1-phenylselanylbutan-2-ol: This can be achieved through the reaction of ®-3-methyl-2-butanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent oxidation of the selenium compound.
Acetylation: The resulting (2R)-3-methyl-1-phenylselanylbutan-2-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of acetic acid involves several methods, including:
Methanol Carbonylation: This is the most common method, where methanol and carbon monoxide react in the presence of a rhodium or iridium catalyst to produce acetic acid.
Oxidation of Ethanol: Ethanol is oxidized using oxygen or air in the presence of a metal catalyst such as cobalt or manganese acetate.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halides such as sodium iodide or thiols like thiophenol can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted organoselenium compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s organoselenium moiety is of interest due to its potential antioxidant properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol involves its interaction with various molecular targets:
Oxidative Stress Pathways: The organoselenium moiety can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-methyl-1-phenylselanylbutan-2-ol: Without the acetic acid moiety.
Acetic acid: Without the organoselenium compound.
Selenomethionine: Another organoselenium compound with antioxidant properties.
Uniqueness
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is unique due to its combination of a chiral organoselenium compound and acetic acid, providing both antioxidant properties and the reactivity of a carboxylic acid.
Eigenschaften
CAS-Nummer |
834882-73-4 |
|---|---|
Molekularformel |
C13H20O3Se |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4)/t11-;/m0./s1 |
InChI-Schlüssel |
KMAMJUVWCBOHJK-MERQFXBCSA-N |
Isomerische SMILES |
CC(C)[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Kanonische SMILES |
CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




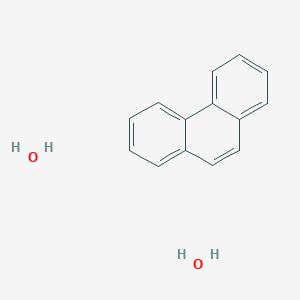
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)
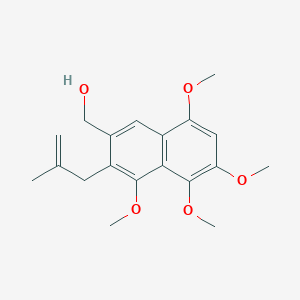
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)

